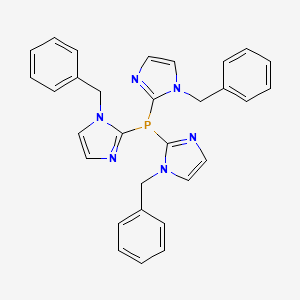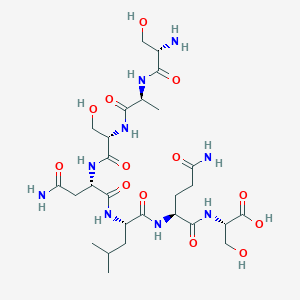![molecular formula C11H15Br2N3 B14220121 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- CAS No. 832077-29-9](/img/structure/B14220121.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is a complex organic compound characterized by its unique structure, which includes bromine atoms, an azo group, and a methylated amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by azo coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and azo coupling processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,6-dibromo-: Shares the bromine substitution pattern but lacks the azo and methyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but with different substituents, leading to distinct chemical properties.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is unique due to its combination of bromine atoms, an azo group, and a methylated amine
Eigenschaften
CAS-Nummer |
832077-29-9 |
|---|---|
Molekularformel |
C11H15Br2N3 |
Molekulargewicht |
349.06 g/mol |
IUPAC-Name |
2,6-dibromo-4-(tert-butyldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)16-15-7-5-8(12)10(14-4)9(13)6-7/h5-6,14H,1-4H3 |
InChI-Schlüssel |
TUJOTWIDNRMXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
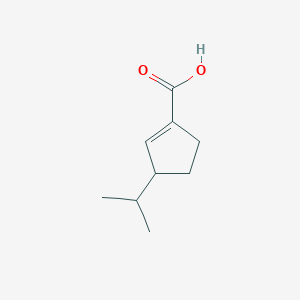
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
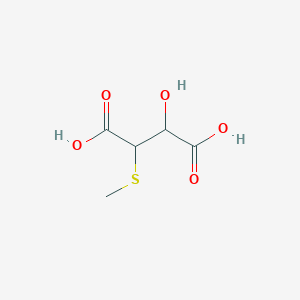
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
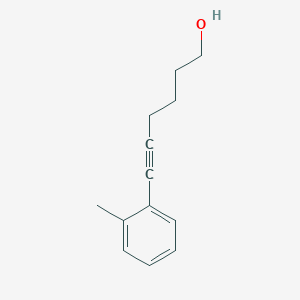
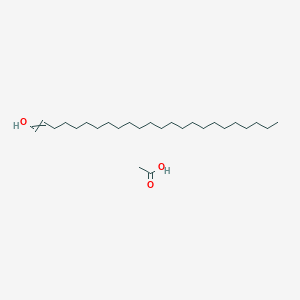
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)

